6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused with a quinazoline moiety, along with chlorophenyl and fluorophenyl substituents
Preparation Methods
The synthesis of 6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring and the subsequent attachment of the chlorophenyl and fluorophenyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and fluorinating agents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where the chlorophenyl or fluorophenyl groups are replaced by other substituents. Common reagents for these reactions include halogenating agents and nucleophiles.
Cyclization: The triazole and quinazoline rings can undergo cyclization reactions to form more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: Researchers have explored its effects on cellular processes, including apoptosis and cell cycle regulation.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of these enzymes, forming essential hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to 6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazoline derivatives. These compounds share the triazole and quinazoline core structures but differ in their substituents. For example:
6-(3-chlorophenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: This compound has a methyl group instead of a fluorine atom.
6-(3-bromophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: This compound has a bromine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and pharmacological properties .
Properties
Molecular Formula |
C21H16ClFN4O |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C21H16ClFN4O/c22-14-5-3-4-12(8-14)13-9-17-19(18(28)10-13)20(15-6-1-2-7-16(15)23)27-21(26-17)24-11-25-27/h1-8,11,13,20H,9-10H2,(H,24,25,26) |
InChI Key |
DNBITBJQVUBNAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC=CC=C4F)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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